N-cyclohexyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
This compound belongs to the azepinoquinazoline family, characterized by a fused bicyclic system combining azepine and quinazoline moieties. The structure features a carboxamide group at position 3, substituted with a cyclohexyl group, and a methyl group at position 3. Its molecular formula is C₂₃H₃₀N₄O₂, with a molecular weight of 394.51 g/mol. The 12-oxo group and octahydro configuration contribute to its conformational rigidity, which may influence binding to biological targets.
Properties
IUPAC Name |
N-cyclohexyl-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-23-18-14-15(20(25)22-16-8-4-2-5-9-16)11-12-17(18)21(26)24-13-7-3-6-10-19(23)24/h11-12,14,16,19H,2-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDPYOOGLOVQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide (commonly referred to as AH-8529) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex bicyclic structure that contributes to its biological activity. The presence of the cyclohexyl group and the quinazoline moiety are crucial for its interaction with biological targets.
1. Anticancer Activity
Research indicates that quinazoline derivatives exhibit potent anticancer properties. In vitro studies have demonstrated that AH-8529 can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
- IC50 Values : Compounds similar to AH-8529 have shown IC50 values less than 10 μM against these cell lines, indicating strong cytotoxic effects .
2. Antibacterial Activity
AH-8529 has been evaluated for its antibacterial properties against common pathogens. Preliminary results suggest moderate to strong activity against:
- Pathogens : Escherichia coli and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.21 μM .
3. Enzyme Inhibition
The compound has also been studied for its potential to inhibit key enzymes involved in disease processes:
- Urease Inhibition : Quinazolinone-based compounds have been reported to inhibit urease activity, which is significant in treating infections caused by urease-producing bacteria.
- Cyclooxygenase (COX) Inhibition : There is evidence that certain structural modifications enhance COX-1 and COX-2 inhibitory activity .
The mechanisms underlying the biological activities of AH-8529 primarily involve:
- Interaction with Receptors : The compound likely interacts with specific receptors or enzymes due to its structural features.
- Molecular Docking Studies : Computational studies suggest strong binding affinity to target proteins involved in cancer proliferation and bacterial resistance mechanisms .
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. synthesized several quinazoline derivatives and assessed their anticancer efficacy. AH-8529 was included in this series and demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 8 μM.
Case Study 2: Antibacterial Screening
In another study focusing on antimicrobial activity, derivatives of AH-8529 were tested against clinical isolates of E. coli. The results indicated that modifications in the cyclohexyl group enhanced antibacterial potency significantly compared to unmodified analogs.
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
The 3-chloro-4-methoxyphenyl analog (413.90 g/mol) has higher molecular weight due to chlorine, which may increase electronegativity and influence binding interactions . The pyrido[2,1-b]quinazoline variant (last entry) lacks the azepine ring, reducing conformational flexibility and molecular weight .
Synthetic Pathways :
- Analogous compounds are synthesized via multi-step reactions involving heterocyclic ring formation and carboxamide coupling. For example, hydrazide intermediates (as in ) may be used to introduce substituents .
- Crystallographic tools like SHELX and ORTEP-3 () are critical for confirming molecular structures, especially for stereochemical assignments in octahydro systems.
Limited availability of the cyclohexyl variant implies it may be a newer or less-explored compound .
Research Implications and Gaps
- Structure-Activity Relationship (SAR): The evidence lacks direct pharmacological data, but substituent trends align with known SAR principles in kinase inhibitors. For instance, chloro groups often enhance target affinity, while methoxy groups improve solubility .
- Crystallographic Validation : The use of SHELX and ORTEP-3 () highlights the importance of structural validation for accurate comparison, particularly in distinguishing between hexahydro and octahydro configurations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
